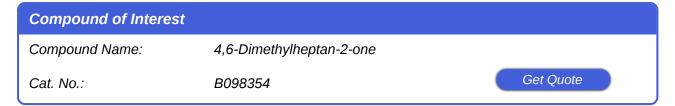


Spectroscopic Profile of 4,6-Dimethylheptan-2-one: A Technical Guide

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For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for the ketone **4,6-Dimethylheptan-2-one**, catering to researchers, scientists, and professionals in the field of drug development. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering detailed experimental protocols and a visual representation of the analytical workflow.

Introduction

4,6-Dimethylheptan-2-one (C9H18O, Molar Mass: 142.24 g/mol) is a ketone with a branched alkyl chain.[1][2] Understanding its structural features through spectroscopic analysis is crucial for its identification, characterization, and application in various chemical syntheses. This guide presents a comprehensive overview of its spectroscopic signature.

Spectroscopic Data

The following sections detail the experimental data obtained for **4,6-Dimethylheptan-2-one** across different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.



The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in **4,6-Dimethylheptan-2-one**. A characteristic singlet for the methyl protons adjacent to the carbonyl group is observed around 2.1 ppm.[1] The remaining methyl and methylene protons appear as a complex multiplet in the upfield region.

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~2.1	Singlet	3H	CH ₃ (C1)
~1.0 - 1.5	Multiplet	15H	CH ₃ (C7, C8, C9), CH ₂ (C3, C5), CH (C4, C6)

Note: Predicted data. Specific experimental values may vary.

The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is distinctly shifted downfield. Saturated ketone carbons typically absorb in the 190 to 215 ppm range.[3]

Chemical Shift (δ) [ppm]	Carbon Type	Assignment
~208-212	C=O	C2
~49-51	CH ₂	C3
~29-31	СН	C4
~45-47	CH ₂	C5
~24-26	СН	C6
~22-24	CH₃	C7, C8
~29-31	CH₃	C1
~19-21	CH₃	C9

Note: Predicted data. Specific experimental values may vary.



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4,6-Dimethylheptan-2-one** is characterized by a strong absorption band corresponding to the carbonyl group.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
1715 - 1725	Strong, Sharp	C=O Stretch	Ketone
2850 - 3000	Medium to Strong	C-H Stretch	Alkyl
1350 - 1470	Medium	C-H Bend	Alkyl

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **4,6-Dimethylheptan-2-one** would show a molecular ion peak and various fragment ions.

m/z	Relative Intensity	Possible Fragment
142	Moderate	[M] ⁺ (Molecular Ion)
127	Moderate	[M - CH ₃] ⁺
85	High	[M - C4H9] ⁺ (α-cleavage)
57	High	[C4H9] ⁺
43	High	[C ₃ H ₇] ⁺

Note: Fragmentation pattern is predicted based on typical ketone fragmentation. The base peak may vary.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.



NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of 4,6-Dimethylheptan-2-one in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 300-500 MHz).
- ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-tonoise ratio.
- 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

FT-IR Spectroscopy

Sample Preparation:

 As 4,6-Dimethylheptan-2-one is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Procedure:
 - Record a background spectrum of the clean KBr/NaCl plates.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.



Mass Spectrometry

Sample Introduction:

• The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS) for separation from any impurities.

Data Acquisition:

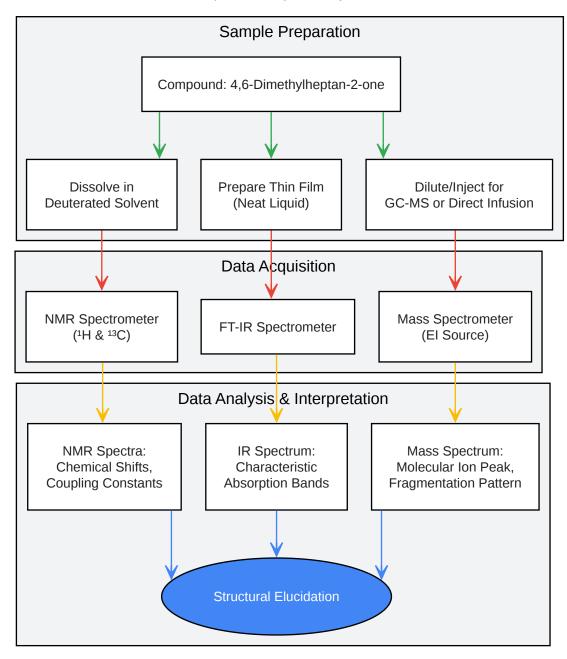
- Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
- Procedure:
 - The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV).
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.



General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.

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